molecular formula C18H14O5 B1210146 7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE

7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE

Cat. No.: B1210146
M. Wt: 310.3 g/mol
InChI Key: GNVMAYLULBCWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl) ester is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring fused with a cyclopentac

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl) ester typically involves multi-step organic reactionscbenzopyran moiety. Common reagents used in these reactions include furan-2-carboxylic acid, methyl iodide, and various catalysts to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels to ensure efficient and high-yield production. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The furan ring and the cyclopentabenzopyran structure can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-Furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl) ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simpler furan derivative with similar chemical properties.

    Methyl 3-methyl-2-furoate: Another furan ester with comparable reactivity.

    5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: A structurally related compound with different functional groups.

Uniqueness

2-Furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl) ester is unique due to its complex structure, combining a furan ring with a cyclopentacbenzopyran moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) furan-2-carboxylate

InChI

InChI=1S/C18H14O5/c1-10-8-14-16(11-4-2-5-12(11)17(19)22-14)15(9-10)23-18(20)13-6-3-7-21-13/h3,6-9H,2,4-5H2,1H3

InChI Key

GNVMAYLULBCWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE
Reactant of Route 2
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE
Reactant of Route 3
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE
Reactant of Route 4
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE
Reactant of Route 5
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE
Reactant of Route 6
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE

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